N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (CAS: 293763-26-5) is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₂S and an average molecular weight of 225.266 g/mol . Its structure features a fused bicyclic system comprising a seven-membered azepine ring fused to a thiazole ring, with an acetamide substituent at the 2-position of the thiazole moiety. The compound has been identified as a modulator of CHK1 (Checkpoint kinase 1), a serine/threonine protein kinase involved in DNA damage response and cell cycle regulation .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-5(13)11-9-12-6-3-2-4-10-8(14)7(6)15-9/h2-4H2,1H3,(H,10,14)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHOEDBNAJPFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=O)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE involves several steps. One common method starts with the reaction of 1,4-hexadiene to prepare 6-octenoic acid, which is then transformed into the corresponding acid chloride. This acid chloride is used to acylate Meldrum’s acid, leading to the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. Research indicates that thiazole and azepine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA replication processes.
- Anticancer Potential : There is growing interest in the anticancer properties of thiazoloazepines. Studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth. The structural features of N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide may contribute to its cytotoxic effects against specific cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Applications in Research
This compound has been explored in various research contexts:
Medicinal Chemistry
The compound serves as a lead structure for developing new pharmaceuticals targeting bacterial infections and cancer. Its unique thiazole and azepine ring systems provide a scaffold for synthesizing analogs with enhanced biological activity.
Drug Development
Current research is focused on optimizing the pharmacological properties of this compound to improve its efficacy and reduce potential side effects. Preclinical studies are underway to evaluate its therapeutic potential.
Structure-Activity Relationship Studies
Investigations into the relationship between the chemical structure of this compound and its biological activity are crucial for understanding how modifications can enhance its effectiveness against disease targets.
Case Studies
Several case studies highlight the compound's applications:
Mechanism of Action
The mechanism of action of N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE involves its interaction with serine/threonine-protein kinase Chk1, a key enzyme involved in cell cycle regulation. By inhibiting Chk1, the compound can affect cell division and potentially lead to cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide, a comparative analysis with structurally and functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity and Core Scaffolds: The target compound (CID56553) distinguishes itself with a thiazoloazepine core, which is less common compared to thiazolidinone (e.g., Compound 9 ) or benzothiazole-spiro systems (e.g., Compound 5a-5g ). In contrast, CID56554 (benzothieno-pyrimidine) shares a fused bicyclic system but lacks the acetamide group, which is critical for CHK1 interaction in CID56553 .
The latter compounds exhibit broader activities, such as anti-inflammatory and analgesic effects, likely due to their indolinone or spiro-oxadiazole moieties . The absence of a thioxo group (S=O) in CID56553 may reduce off-target reactivity compared to thioxo-containing analogs (e.g., Compound 12 ), which could form disulfide bonds with proteins.
Synthetic Accessibility: Compounds like CID56553 and CID56554 require multistep syntheses involving cyclization and acetamide coupling, as inferred from analogous methods in . In contrast, thiazolidinones (Compound 9) are synthesized via simpler condensation reactions .
The absence of such groups in CID56553 may lower its melting point, impacting formulation.
Critical Discussion of Divergent Evidence
- focuses on thiazolidinone derivatives, which share the 4-oxo-thiazole motif with CID56553 but lack the azepine ring. Their high yields (53–90%) suggest robust synthetic routes, but their biological inactivity limits therapeutic relevance .
- highlights benzothiazole-spiro hybrids with demonstrated analgesic and anti-inflammatory activities. While structurally distinct from CID56553 , their success underscores the importance of hybrid heterocycles in drug design .
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃OS
- Molecular Weight : 197.29 g/mol
- CAS Number : 604003-26-1
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Tubulin Inhibition : The compound appears to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism is crucial for its anticancer properties as it leads to cell cycle arrest and apoptosis in tumor cells .
- Apoptosis Induction : Mechanistic studies have shown that the compound can induce apoptosis via the activation of caspase pathways. This was evidenced by increased caspase 3 activity in treated cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity (IC50 < 10 µM) | |
| Tubulin Inhibition | Disruption of microtubule dynamics | |
| Apoptosis Induction | Activation of caspase pathways |
Case Study 1: Cytotoxicity Against A549 Cells
In a study assessing the cytotoxic effects of this compound on A549 cells:
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound exhibited an IC50 value of 0.054 µM, indicating strong antiproliferative activity compared to control groups .
Case Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic mechanisms triggered by this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves sequential ring formation: first constructing the thiazole ring followed by the azepine ring. Key steps include using catalysts (e.g., triethylamine) and solvents (e.g., DMF) to facilitate cyclization. Yield optimization requires precise control of temperature (often reflux conditions) and stoichiometric ratios. Purification via column chromatography or recrystallization improves purity, monitored by TLC or HPLC .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazolo-azepine core and acetamide substituents. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy can validate functional groups like the carbonyl (C=O) in the acetamide .
Q. How does the compound’s structural uniqueness (thiazolo-azepine core) influence its reactivity and biological activity?
- Methodological Answer : The fused thiazole-azepine system introduces rigidity and potential hydrogen-bonding sites, affecting solubility and interaction with biological targets. Computational modeling (e.g., molecular docking) can predict binding affinities to enzymes or receptors, guiding experimental validation via enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. no observed effect) may arise from differences in assay conditions (pH, temperature) or compound purity. Standardized protocols (e.g., IC50 determination under controlled conditions) and orthogonal assays (e.g., SPR for binding kinetics) reduce variability. Cross-referencing with structurally similar analogs can clarify structure-activity relationships .
Q. What advanced strategies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability, and LC-MS/MS to identify metabolites. For bioavailability, employ Caco-2 cell monolayers to simulate intestinal absorption. In vivo studies in rodent models with plasma sampling at timed intervals provide half-life (t½) and clearance data .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties influencing binding, while QSAR models correlate structural modifications (e.g., substituent additions) with activity. Molecular dynamics simulations reveal conformational stability in target binding pockets, guiding synthetic prioritization .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : CRISPR-based gene knockout of putative targets (e.g., kinases) in cell lines can confirm target dependency. Phosphoproteomics or transcriptomics identifies downstream signaling pathways. In vivo efficacy studies using xenograft models (e.g., cancer) with biomarker analysis (e.g., Western blot for pathway proteins) solidify mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
